Methyl 4-formamidopyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71469-94-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 4-formamidopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)7-4-6(10-5-11)2-3-9-7/h2-5H,1H3,(H,9,10,11) |
InChI Key |
KZRZHJNHBQTQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Formamidopyridine 2 Carboxylate and Analogues
Conventional Synthetic Approaches
Conventional methods for synthesizing substituted pyridines often involve stepwise reactions that have been well-established in organic chemistry. These include the direct formylation of an amino-substituted precursor, the construction of the pyridine (B92270) ring from acyclic components, and the systematic derivatization of simpler pyridine compounds.
The most direct route to Methyl 4-formamidopyridine-2-carboxylate involves the formylation of its direct precursor, Methyl 4-aminopyridine-2-carboxylate. This transformation introduces the formyl group onto the amino nitrogen. Various reagents and conditions can be employed for this purpose, with the choice often depending on the substrate's reactivity and the desired yield.
Commonly used formylating agents include formic acid, often used in excess or with a dehydrating agent, and mixtures like formic acid with acetic anhydride (B1165640). nih.gov The latter combination generates acetic formic anhydride in situ, a more potent formylating agent. For sensitive substrates, milder conditions may be necessary. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically generated from dimethylformamide and phosphoryl chloride), is a powerful tool for formylating electron-rich aromatic and heterocyclic compounds and could be applied in this context. researchgate.net Another approach involves the use of 2-(N-Methyl-N-formyl)-aminopyridine to directly formylate Grignard reagents, although this would represent a more indirect route for the target compound. designer-drug.com The specific ortho-formylation of 2-aminopyridines has also been achieved through rearrangement of azasulphonium salts, indicating that regioselective formylation is a key consideration in pyridine chemistry. rsc.org
| Formylating Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Formic Acid | Reflux in toluene (B28343) with Dean-Stark trap | Simple, uses inexpensive reagent; requires water removal. | nih.gov |
| Formic Acid / Acetic Anhydride | Used to formylate amino acids for peptide synthesis. | Forms a more reactive mixed anhydride in situ. | nih.gov |
| Chloral | Low temperature reaction. | Produces excellent yields with chloroform (B151607) as a byproduct. | nih.gov |
| Vilsmeier-Haack Reagent (DMF/POCl₃) | Reaction with electron-rich heterocycles. | Effective for introducing a formyl group onto the ring. | researchgate.net |
An alternative to functionalizing a pre-formed ring is to construct the pyridine nucleus from acyclic precursors through cyclocondensation reactions. youtube.comstudylib.net These methods build the heterocyclic core and can simultaneously install the required substituents.
One of the most classic methods is the Hantzsch pyridine synthesis, which is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgwikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org By carefully selecting the starting materials, this synthesis can be adapted to produce asymmetrically substituted pyridines. wikipedia.org Other condensation approaches involve the reaction of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to achieve aromatization. studylib.netbaranlab.org The use of hydroxylamine (B1172632) instead of ammonia can circumvent the need for a separate oxidation step. baranlab.org These ring-forming strategies offer a high degree of flexibility in introducing various substituents onto the pyridine core. baranlab.orgacsgcipr.orgacsgcipr.org
This approach begins with a simpler, commercially available pyridine derivative that is sequentially modified to introduce the desired functional groups. For the synthesis of this compound, one could envision two primary pathways:
Starting with a 4-substituted pyridine: A key intermediate like 4-aminopyridine (B3432731) could be the starting point. rsc.orgacs.org The challenge would then be to introduce the methyl carboxylate group at the 2-position and subsequently formylate the amino group. Introducing substituents at specific positions on the pyridine ring can be challenging due to the ring's electronic properties. wikipedia.org
Starting with a 2-substituted pyridine: A more plausible route might begin with a derivative of pyridine-2-carboxylic acid. prepchem.com The next step would be the introduction of an amino group at the 4-position. This can often be achieved via nucleophilic aromatic substitution, where a leaving group at the 4-position (such as a halogen) is displaced by an amine or ammonia equivalent. The Chichibabin reaction, which directly aminates the pyridine ring at the 2- and 4-positions using sodium amide, is another classic method, though it may lack selectivity in more complex systems. wikipedia.orgresearchgate.net Once the Methyl 4-aminopyridine-2-carboxylate intermediate is formed, the final formylation step can be carried out as described previously.
Derivatization can also involve the transformation of existing functional groups. For example, a nitro group at the 4-position could be reduced to an amino group, which is then available for formylation.
Advanced Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally friendly processes. Advanced routes such as multicomponent reactions and catalytic methods are at the forefront of these efforts for synthesizing complex molecules like this compound.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. acsgcipr.org
The Hantzsch synthesis is a prime example of an MCR used for pyridine synthesis. wikipedia.orgtaylorfrancis.com A modified Hantzsch approach could potentially be designed to assemble the 4-formamidopyridine-2-carboxylate scaffold in a one-pot fashion. taylorfrancis.com Such a strategy would involve selecting acyclic precursors that, upon condensation and cyclization, directly yield the desired substitution pattern. The appeal of MCRs lies in their ability to rapidly generate molecular complexity from simple and readily available starting materials. nih.govrsc.org Various disconnection approaches, such as [2+2+1+1] or [3+2+1], can be conceptualized to construct the pyridine nucleus. taylorfrancis.com
| Approach | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Conventional Stepwise Synthesis | Well-established reactions; predictable outcomes. | Often requires multiple steps, leading to lower overall yield and more waste. | wikipedia.orgresearchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy; operational simplicity; rapid assembly of complex scaffolds. | Can be challenging to optimize; may require specific substrate combinations. | nih.govtaylorfrancis.comrsc.org |
| Catalytic Methods | High efficiency and selectivity; milder reaction conditions; potential for catalyst recycling. | Catalyst development can be complex; potential for metal contamination. | researchgate.netnumberanalytics.com |
The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of synthetic routes. researchgate.net Catalysis can be applied to both the ring-forming and functionalization steps in the synthesis of pyridine derivatives.
Catalysis in Ring Formation: Transition metals like palladium, ruthenium, and copper are widely used to catalyze cycloaddition and cross-coupling reactions that form the pyridine ring. organic-chemistry.orgnih.gov For example, a ruthenium-catalyzed [4+2] cycloaddition of enamides and alkynes can construct highly substituted pyridines with excellent regioselectivity. organic-chemistry.org A copper-catalyzed cascade reaction involving alkenylboronic acids and ketoxime derivatives also provides a modular method for preparing substituted pyridines. nih.gov
Catalytic Functionalization: Catalysts can also facilitate the introduction of functional groups onto the pyridine ring. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds. numberanalytics.comorganic-chemistry.org In the context of the target molecule, such methods could be used to introduce the carboxylate group or the amino precursor. Furthermore, catalytic methods for formylation have been developed. Supported copper single-ion catalysts have been used for the N-formylation of amines, and ZnO has been employed as a catalyst for formylation using CO2 and a silane. nih.govresearchgate.net Pyridine-2-carboxylic acid itself has been reported as an organocatalyst for MCRs, showcasing the diverse roles pyridine derivatives can play in synthesis. rsc.org Nanocatalysts are also emerging as efficient tools for promoting MCRs that lead to pyridine scaffolds. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of pyridine derivatives, including analogues of this compound, aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in These principles focus on developing sustainable and efficient methods by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jocpr.com Methodologies such as microwave-assisted synthesis, the use of environmentally benign solvents, and solvent-free reaction conditions are central to this approach. nih.gov
A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. rasayanjournal.co.in Research has focused on developing solvent-free and reduced-solvent synthetic routes for pyridine derivatives.
One effective strategy is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates, improve yields, and often requires less solvent compared to conventional heating methods. nih.gov For instance, a one-pot, four-component reaction to synthesize novel pyridine derivatives has been successfully carried out under microwave irradiation in ethanol, a greener solvent. researchgate.net This method offers advantages such as excellent yields (82%–94%), shorter reaction times (2–7 minutes), and the formation of pure products, thereby reducing the need for extensive purification steps that often require large volumes of solvents. nih.govresearchgate.net
Solvent-free, or solid-state, synthesis is another important green methodology. In this approach, reactants are ground together, sometimes with a catalyst, to initiate the reaction. nih.gov This technique eliminates the need for a solvent entirely, leading to a significant reduction in waste. For example, the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been achieved under solvent-less conditions by grinding the reactants with a catalytic amount of CuCl₂·2H₂O. nih.gov This method is advantageous due to its simplicity, economic viability, and reduced environmental footprint. nih.gov
The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of certain pyridine derivatives, illustrating the benefits of reduced-solvent methodologies. researchgate.net
| Method | Reaction Time | Yield (%) | Solvent |
| Microwave-Assisted (Method A) | 2–7 min | 82–94% | Ethanol |
| Conventional Heating (Method B) | 6–9 h | 71–88% | Ethanol |
This table illustrates the efficiency gains of microwave-assisted synthesis over conventional heating for certain pyridine derivatives.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. acs.org
Designing synthetic routes with high atom economy is a key goal in developing sustainable chemical processes. jocpr.com Reactions that are inherently atom-economical include addition reactions, cycloadditions (like the Diels-Alder reaction), and rearrangement reactions, as they incorporate all or most of the reactant atoms into the product. primescholars.com In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts.
The following table provides a hypothetical comparison of two synthetic pathways to a target molecule to illustrate the concept of atom economy.
| Pathway | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Pathway A (Addition Reaction) | A + B | A-B | None | 100% |
| Pathway B (Substitution Reaction) | C-X + Y | C-Y | X | < 100% |
This table demonstrates how different reaction types can lead to varying levels of atom economy.
Enzymatic Synthesis and Biocatalysis for Related Pyridine Structures
The use of enzymes and whole-cell biocatalysts in organic synthesis offers a green and sustainable alternative to traditional chemical methods. nbinno.com Biocatalysis often proceeds under mild reaction conditions (neutral pH and ambient temperature), exhibits high chemo-, regio-, and enantioselectivity, and reduces the need for protecting groups and the formation of unwanted byproducts. researchgate.net
While specific enzymatic synthesis for this compound is not widely reported, biocatalytic methods have been successfully applied to the synthesis and modification of related pyridine structures. For instance, the enzyme Novozym 435, an immobilized lipase, has been used to catalyze the esterification and transesterification of pyridine carboxylic acids to produce pyridine esters. researchgate.net This enzymatic method provides high yields and the catalyst can be recycled and reused for multiple cycles, making the process more sustainable. researchgate.net
Whole-cell biocatalysis is another powerful approach where microorganisms are used as catalysts. This method has been employed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org This one-pot biocatalytic process is simpler and more sustainable than multi-step organic synthesis protocols. rsc.org Furthermore, microorganisms like Burkholderia sp. MAK1 have been utilized for the regioselective N-oxidation of various pyridine compounds. nbinno.com This whole-cell biocatalysis approach is efficient as the microorganism contains all the necessary enzymes and cofactors, eliminating the need for enzyme isolation and purification. nbinno.com
The enzymatic formation of the pyridine ring itself is also a subject of research. In the biosynthesis of thiopeptide antibiotics, pyridine synthases catalyze a formal [4+2]-cycloaddition to form the pyridine core. nih.gov Understanding these natural enzymatic pathways could pave the way for developing novel biocatalytic routes to a wide range of pyridine-containing compounds.
The table below presents examples of biocatalytic transformations for pyridine-related structures.
| Biocatalyst | Substrate | Product | Transformation Type |
| Novozym 435 | Nicotinic acids and alcohols | Pyridine esters | Esterification researchgate.net |
| Recombinant microbial cells | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | Oxidation rsc.org |
| Burkholderia sp. MAK1 | 3-Methylpyridine | 3-Methylpyridine-N-oxide | N-oxidation nbinno.com |
| TbtD (Pyridine Synthase) | Linear peptide precursor | Pyridine core of thiomuracin | Cycloaddition/Aromatization nih.gov |
This table showcases the versatility of biocatalysts in the synthesis and modification of pyridine-based molecules.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Formamidopyridine 2 Carboxylate
Reaction Pathways and Transformation Studies
The reactivity of Methyl 4-formamidopyridine-2-carboxylate can be systematically examined by considering the transformations involving each of its functional components.
Reactions Involving the Formamide (B127407) Group
The formamide group (-NHCHO) at the 4-position is a key site for chemical modification. The primary reactions involving this group are hydrolysis and deformylation.
Hydrolysis: Under acidic or basic conditions, the formamide group can undergo hydrolysis to yield the corresponding amine, Methyl 4-aminopyridine-2-carboxylate. This reaction proceeds through nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon of the formyl group. The stability of the formamide group can be influenced by the electronic nature of the pyridine (B92270) ring. The electron-withdrawing character of the methyl carboxylate group at the 2-position can influence the electron density on the formamide nitrogen, thereby affecting the rate of hydrolysis.
Deformylation: The formyl group can also be removed under specific conditions without complete hydrolysis of the amide bond, a process known as deformylation. This can be achieved using various reagents, including acids, bases, or metal catalysts. Oxidative deformylation, a process observed in biological systems and mimicked in synthetic chemistry, could potentially convert the formamide to the corresponding amine with the release of carbon dioxide.
| Reaction | Reagents/Conditions | Product |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Methyl 4-aminopyridine-2-carboxylate |
| Deformylation | Mild acid or base, or specific deformylating agents | Methyl 4-aminopyridine-2-carboxylate |
Reactions at the Pyridine Core
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the methyl carboxylate group. This electronic nature governs its reactivity towards electrophilic and nucleophilic reagents.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (C-2 and C-4). However, in this molecule, these positions are already substituted. SNAr reactions would likely require the presence of a good leaving group on the ring, which is not present in the parent molecule.
Photochemical Reactions: Substituted pyridines are known to undergo a variety of photochemical reactions, including phototransposition, where irradiation can lead to the rearrangement of the ring atoms. arkat-usa.org These reactions often proceed through high-energy intermediates and can result in the formation of isomeric pyridines.
Cycloaddition Reactions: Pyridine and its derivatives can participate in cycloaddition reactions, although they are less reactive than their all-carbon aromatic counterparts. Intramolecular [4+2] cycloaddition reactions have been observed in pyridazine (B1198779) systems, a related N-heterocycle, leading to the formation of fused ring systems. mdpi.comresearchgate.net
| Reaction Type | Position of Attack | Influencing Factors |
| Electrophilic Aromatic Substitution | C-3, C-5 | Deactivation by pyridine N and ester; directing effects of substituents. |
| Nucleophilic Aromatic Substitution | Not readily susceptible without a leaving group. | Electron-deficient ring. |
| Photochemical Reactions | Ring atoms | UV irradiation. arkat-usa.org |
| Cycloaddition Reactions | Pyridine π-system | Dienophile and reaction conditions. mdpi.comresearchgate.net |
Transformations of the Ester Moiety
The methyl ester group at the 2-position is a versatile handle for further synthetic modifications. Common transformations include hydrolysis, transesterification, and amide formation.
Hydrolysis (Saponification): Basic hydrolysis of the methyl ester using a strong base like sodium hydroxide will yield the corresponding carboxylate salt, which upon acidification will give 4-formamidopyridine-2-carboxylic acid. This is a standard nucleophilic acyl substitution reaction. nih.gov
Transesterification: The methyl ester can be converted to other esters by treatment with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction allows for the introduction of different alkyl or aryl groups.
Amide Formation: The ester can be converted to an amide by reaction with an amine. This reaction, often requiring elevated temperatures or the use of coupling agents, is another example of nucleophilic acyl substitution and is a common method for the synthesis of amides from esters. chemicalbook.comresearchgate.netacs.orgrsc.org
| Reaction | Reagents | Product |
| Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | 4-Formamidopyridine-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | R' 4-formamidopyridine-2-carboxylate |
| Amide Formation | R'R''NH, heat or coupling agent | N,N-R'R''-4-formamidopyridine-2-carboxamide |
Detailed Reaction Mechanism Elucidation
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Proton Transfer Mechanisms
Proton transfer is a fundamental process in many reactions of this molecule, including the hydrolysis of the formamide and ester groups, as well as influencing the tautomeric equilibria.
Tautomerism: The 4-formamidopyridine moiety can exist in different tautomeric forms. While the amide form is generally predominant, the corresponding imidic acid tautomer (4-(hydroxy(imino)methyl)pyridine) can be present in equilibrium. Ab initio studies on formamide and pyridone systems have shown that the relative stability of tautomers can be influenced by the surrounding environment. The protonation state of the pyridine nitrogen will also significantly affect the electronic properties and reactivity of the entire molecule. Computational studies on related formamidopyrimidines have explored the relative stabilities of various tautomers.
Hydrolysis Mechanisms: The mechanism of formamide hydrolysis in aqueous solution has been studied computationally and is believed to involve the participation of water molecules in proton transfer steps. Similarly, the hydrolysis of the methyl ester can proceed through acid- or base-catalyzed mechanisms, both involving key proton transfer steps.
Electron Transfer Processes
Electron transfer processes are central to the redox chemistry of substituted pyridines. The electron-deficient nature of the pyridine ring in this compound suggests that it can act as an electron acceptor in single-electron transfer (SET) reactions.
Redox-Active Pyridinium (B92312) Scaffolds: N-functionalized pyridinium salts are known to be redox-active and can act as single-electron transfer reagents. While the pyridine nitrogen in the title compound is not quaternized, it can be protonated or alkylated to form pyridinium species that would be more susceptible to reduction.
Photoinduced Electron Transfer: Photoinduced intermolecular charge transfer has been shown to induce single-electron transfer in systems involving pyridinium salts and 1,4-dihydropyridines, leading to the functionalization of the pyridine ring. arkat-usa.org Such processes could be envisioned for derivatives of this compound. Radical transformations of pyridines, often initiated by electron transfer, are an active area of research. researchgate.net
Intermediate Formation and Characterization
In the study of the chemical reactivity of This compound , the formation and characterization of transient intermediates are crucial for elucidating reaction mechanisms. While direct isolation of highly reactive intermediates can be challenging, their existence is often inferred through trapping experiments, spectroscopic analysis, and computational modeling. Based on the reactivity of analogous pyridine derivatives, several key types of intermediates can be postulated in reactions involving this compound.
One significant class of intermediates in pyridine chemistry is pyridynes. nih.govrsc.org For a molecule like This compound , a 3,4-pyridyne intermediate could potentially be generated under strong basic conditions, leading to subsequent nucleophilic addition. nih.gov The regioselectivity of such an addition would be influenced by the electronic effects of the formamido and methyl carboxylate groups. rsc.org The characterization of such fleeting intermediates often relies on trapping them with suitable reagents to form stable products, which can then be analyzed to confirm the intermediate's structure.
Another plausible intermediate, particularly in reactions involving electrophilic attack, is a resonance-stabilized cationic species, often referred to as a σ-complex or arenium ion. The position of the electrophilic attack, and thus the structure of the resulting intermediate, is directed by the substituents on the pyridine ring. The formamido group at the 4-position is an activating group and would likely direct electrophiles to the 3- and 5-positions. In contrast, the electron-withdrawing methyl carboxylate group at the 2-position is deactivating. The interplay of these electronic effects governs the stability and preferred structure of the cationic intermediate.
In reactions involving nucleophilic aromatic substitution, a Meisenheimer complex is a key intermediate. For This compound , a nucleophile could potentially attack at positions ortho or para to the electron-withdrawing carboxylate group, leading to the formation of a negatively charged intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the carboxylate group.
The characterization of these intermediates often employs a combination of spectroscopic techniques. For instance, low-temperature NMR spectroscopy can sometimes allow for the direct observation of less stable intermediates. Mass spectrometry can be used to detect the mass of transient species, and computational studies provide valuable insights into the geometry and electronic structure of these intermediates.
Table 1: Plausible Intermediates in Reactions of this compound and Methods for Their Characterization
| Intermediate Type | Plausible Formation Conditions | Key Structural Features | Common Characterization Techniques |
| 3,4-Pyridyne | Strong base (e.g., LDA) | A highly strained triple bond within the pyridine ring. | Trapping experiments with dienes (e.g., furan), followed by product analysis. |
| σ-Complex (Arenium Ion) | Electrophilic aromatic substitution | A resonance-stabilized carbocation with the electrophile attached to the ring. | Low-temperature NMR spectroscopy, computational modeling. |
| Meisenheimer Complex | Nucleophilic aromatic substitution | A resonance-stabilized anionic adduct. | Spectroscopic methods (NMR, UV-Vis), isolation of stable salts in some cases. |
Stereochemical and Regiochemical Control in Reactions
The stereochemical and regiochemical outcomes of reactions involving This compound are intricately governed by the directing effects of its substituents and the reaction conditions employed. The formamido group at the 4-position and the methyl carboxylate group at the 2-position exert significant electronic and steric influences that dictate the selectivity of chemical transformations.
Regiochemical Control:
The regioselectivity of electrophilic aromatic substitution on the pyridine ring is a prime example of this control. The 4-formamido group is an ortho-, para-directing activator (though the para position is occupied), while the 2-methyl carboxylate group is a meta-directing deactivator. In this case, the activating effect of the formamido group would likely dominate, directing incoming electrophiles to the 3- and 5-positions. The precise ratio of 3- to 5-substituted products would depend on the nature of the electrophile and the reaction conditions, with steric hindrance from the adjacent carboxylate group potentially disfavoring substitution at the 3-position.
In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the pyridine ring nitrogen and the methyl carboxylate group makes the ring susceptible to attack. Nucleophiles are expected to preferentially attack the positions ortho and para to the electron-withdrawing groups. Therefore, in the case of This compound , nucleophilic attack would be most favored at the 6-position, and to a lesser extent, the 3- and 5-positions.
Recent advances in pyridine functionalization have demonstrated that regioselectivity can be precisely controlled through various strategies, such as the use of directing groups or the generation of pyridyne intermediates. nih.govescholarship.org For instance, the strategic placement of a directing group can override the inherent electronic preferences of the substituents, enabling functionalization at otherwise disfavored positions.
Stereochemical Control:
While the pyridine ring itself is planar and achiral, stereochemical control becomes a critical consideration when reactions introduce new chiral centers. For example, in the case of an addition reaction to the pyridine ring or a reaction involving a substituent, the stereochemical outcome can be influenced by the existing functional groups.
If a reaction were to create a chiral center at a position adjacent to a substituent, the steric bulk of the formamido or carboxylate groups could influence the facial selectivity of the attack, leading to a preference for one stereoisomer over another. Furthermore, if chiral reagents or catalysts are employed, high levels of enantioselectivity or diastereoselectivity can often be achieved. The principles of asymmetric synthesis, such as catalyst-controlled or substrate-controlled reactions, would be applicable in such scenarios.
Table 2: Predicted Regioselectivity in Reactions of this compound
| Reaction Type | Directing Effects of Substituents | Predicted Major Regioisomer(s) |
| Electrophilic Aromatic Substitution | 4-Formamido: Activating, o,p-directing2-Carboxylate: Deactivating, m-directing | 3- and 5-substituted products |
| Nucleophilic Aromatic Substitution | Ring Nitrogen and 2-Carboxylate: Electron-withdrawing | 6-substituted product |
| Radical Substitution | Governed by radical stability and electronics | Complex mixture possible, often favoring positions with higher electron density or positions that lead to a stable radical intermediate. |
Advanced Analytical and Spectroscopic Characterization of Methyl 4 Formamidopyridine 2 Carboxylate
Structural Elucidation Techniques
The primary structure of Methyl 4-formamidopyridine-2-carboxylate can be determined using a combination of powerful analytical techniques that probe the molecular framework at an atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the formamido group, and the methyl ester group. The chemical shifts (δ) are influenced by the electron density around the proton, and spin-spin coupling would reveal adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon signals would indicate their hybridization and the nature of the atoms they are bonded to (e.g., aromatic carbons, carbonyl carbons, methyl carbons). nih.gov
Illustrative NMR Data for this compound:
| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |
| Pyridine-H3 | 8.1 - 8.3 | 120 - 125 |
| Pyridine-H5 | 7.8 - 8.0 | 115 - 120 |
| Pyridine-H6 | 8.5 - 8.7 | 150 - 155 |
| Formyl-H | 8.4 - 8.6 | 160 - 165 |
| NH | 9.0 - 9.5 (broad) | - |
| OCH₃ | 3.9 - 4.1 | 52 - 55 |
| Pyridine-C2 | - | 148 - 152 |
| Pyridine-C4 | - | 140 - 145 |
| C=O (ester) | - | 165 - 170 |
Note: This data is hypothetical and serves for illustrative purposes only.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns, resulting from the breakdown of the molecular ion, would provide clues about the different functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov This is a crucial step in confirming the identity of a newly synthesized compound. An LC/MS system, which couples liquid chromatography with mass spectrometry, would allow for the separation of the compound from any impurities before it is analyzed by the mass spectrometer. nih.gov
Illustrative Mass Spectrometry Data:
| Technique | Expected m/z Value | Information Obtained |
| MS | [M+H]⁺ ≈ 181.06 | Molecular weight confirmation |
| HRMS | [M+H]⁺ ≈ 181.0613 | Elemental composition (C₈H₉N₂O₃) |
Note: The m/z values are calculated based on the chemical formula and are for illustrative purposes.
Illustrative Crystallographic Data:
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| β (°) | 105 |
| Volume (ų) | 790 |
| Z | 4 |
Note: This data is hypothetical and for illustrative purposes.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretches of the formamido and ester groups, and the C-N and C-O stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Illustrative Vibrational Spectroscopy Data:
| Functional Group | Illustrative FTIR (cm⁻¹) | Illustrative Raman (cm⁻¹) |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 2960 | 2850 - 2960 |
| C=O Stretch (amide) | 1680 - 1700 | 1680 - 1700 |
| C=O Stretch (ester) | 1720 - 1740 | 1720 - 1740 |
| C=C/C=N Stretch | 1500 - 1650 | 1500 - 1650 |
| C-O Stretch | 1100 - 1300 | 1100 - 1300 |
Note: This data is hypothetical and for illustrative purposes.
Chromatographic Separation and Characterization Techniques (HPLC, GC×GC)
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. The retention time of the compound would be a characteristic property under a specific set of conditions (e.g., column, mobile phase, flow rate).
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): While less common for a compound of this polarity, GC×GC could be employed for the analysis of volatile derivatives of this compound or for the analysis of complex mixtures containing this compound. This technique offers very high resolution by employing two different chromatographic columns.
Illustrative Chromatographic Data:
| Technique | Parameter | Illustrative Value |
| HPLC | Retention Time (min) | 5.8 |
| Purity (%) | >98% |
Note: This data is hypothetical and for illustrative purposes.
Advanced Surface and Imaging Techniques for Material Characterization
While typically applied to solid-state materials and surfaces, some advanced techniques could be relevant for characterizing the crystalline form or potential polymorphic forms of this compound. Techniques such as Scanning Electron Microscopy (SEM) could be used to study the crystal morphology, and Atomic Force Microscopy (AFM) could provide high-resolution images of the crystal surface. These techniques would be particularly relevant if the compound is intended for use in materials science applications.
Computational and Theoretical Studies on Methyl 4 Formamidopyridine 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and electron distribution, which are crucial for predicting chemical behavior.
Electronic Structure and Molecular Geometry Determination (DFT calculations)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For Methyl 4-formamidopyridine-2-carboxylate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(2d,p), are used to determine its most stable three-dimensional arrangement of atoms. scielo.org.mxresearchgate.net
These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. The process yields precise data on bond lengths, bond angles, and dihedral angles. scielo.org.mx The electronic properties derived from these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are critical for understanding the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability.
The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. scielo.org.mx Red regions on the MEP map indicate areas of high electron density (electronegative) that are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (electropositive) prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylate and formamido groups would be expected to be electron-rich, while the hydrogen atom of the formamido group would be electron-poor.
Illustrative Optimized Geometry Parameters (DFT/B3LYP)
| Parameter | Value |
|---|---|
| Bond Length (C=O, carboxylate) | 1.21 Å |
| Bond Length (C-O, ester) | 1.35 Å |
| Bond Length (N-H, formamido) | 1.01 Å |
| Bond Angle (O=C-O) | 124.5° |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Tautomerism and Conformational Analysis
Molecules like this compound can exist in different spatial arrangements (conformers) or structural isomers that can interconvert (tautomers). Conformational analysis involves studying the rotation around single bonds. For this molecule, key rotations would be around the C-N bond of the formamido group and the C-C bond connecting the carboxylate group to the pyridine (B92270) ring.
Computational studies can map the potential energy surface as a function of these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. mdpi.com Tautomerism, such as the potential for the formamido group to exist in an imidic acid form (N=CH-OH), can also be investigated. Quantum chemical calculations are used to compute the relative energies of different tautomers to predict which form is thermodynamically more stable under specific conditions (e.g., in the gas phase or in a solvent). The presence of different conformers or tautomers can significantly influence the molecule's reactivity and its ability to interact with other molecules. mdpi.comnih.gov
Reaction Energetics and Transition State Analysis
Theoretical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the energy profile of a reaction pathway, chemists can understand how reactants are converted into products. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. mdpi.comnih.gov
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate and characterize the geometry of transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, such studies could be used to investigate reactions like hydrolysis of the ester group or N-alkylation. By comparing the activation energies for different potential reaction pathways, these theoretical methods can predict which reaction is more likely to occur. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as solvent molecules) at an atomic level. mdpi.com
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track its movements over a period ranging from nanoseconds to microseconds. scirp.org These simulations provide information on:
Conformational Flexibility: How the molecule changes its shape over time and which conformations are most frequently adopted.
Solvation: How solvent molecules arrange themselves around the solute and form hydrogen bonds.
Interaction Dynamics: If another molecule (e.g., a biological receptor) is included in the simulation, MD can model the binding process, the stability of the complex, and the specific intermolecular interactions involved. rjeid.com
Theoretical Prediction of Reactivity and Selectivity
The electronic structure data obtained from quantum chemical calculations can be used to predict a molecule's reactivity and the selectivity of its reactions. Reactivity indices derived from DFT, such as Fukui functions or local softness, can identify which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack.
For this compound, these analyses could predict:
Regioselectivity: In a reaction like nitration, theoretical calculations could determine whether the electrophile is more likely to add to the pyridine ring at position 3, 5, or 6.
Chemoselectivity: If a reagent can react with either the formamido or the carboxylate group, computational analysis of the local reactivity of these groups can predict which one will react preferentially.
These predictions are based on factors like the calculated partial charges on atoms, the shapes and energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. mdpi.com
Structure-Activity Relationship (SAR) Theoretical Frameworks
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its functional or biological activity. researchgate.netnih.gov Theoretical SAR frameworks use computational methods to identify the key structural features (pharmacophores) responsible for a molecule's function. nih.gov
For this compound, a theoretical SAR study would focus on how modifications to its structure affect its chemical properties and potential interactions. For instance, calculations could explore:
The effect of substituting the formamido group with other functionalities (e.g., acetamido, nitro) on the electronic properties of the pyridine ring.
How changing the ester group (e.g., from methyl to ethyl) influences steric hindrance and solubility.
By systematically calculating properties like binding energies to a hypothetical target, electrostatic potential, and molecular shape for a series of related analogues, researchers can build a computational model that correlates specific structural features with a desired chemical function or interaction potential. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate |
Applications of Methyl 4 Formamidopyridine 2 Carboxylate in Advanced Chemical Research
Role as a Synthetic Precursor for Complex Molecules
The reactivity of the formamido and carboxylate groups, coupled with the pyridine (B92270) ring, positions Methyl 4-formamidopyridine-2-carboxylate as a valuable precursor for the synthesis of diverse and complex molecules, particularly nitrogen-containing heterocycles.
Synthesis of Heterocyclic Scaffolds (e.g., Pyridine, Quinoline (B57606), Pyrido-pyrimidinone derivatives)
The structure of this compound is particularly well-suited for the construction of fused heterocyclic systems. The formamido group (-NHCHO) can be readily hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, Methyl 4-aminopyridine-2-carboxylate. This amine-ester derivative is a key intermediate for building more elaborate heterocyclic frameworks.
Pyrido-pyrimidinone Derivatives: The synthesis of pyrido[2,3-d]pyrimidinones, a class of compounds with significant biomedical applications, often starts from 2,3- or 3,4-disubstituted pyridine precursors. nih.gov Following the hydrolysis of this compound to its amino derivative, a subsequent cyclocondensation reaction with reagents like guanidine (B92328) or urea (B33335) can lead to the formation of the pyridopyrimidine core. nih.gov For instance, the amino group and the adjacent ring nitrogen can react with a suitable one-carbon synthon to form the pyrimidine (B1678525) ring fused to the pyridine core.
Quinoline Derivatives: While direct conversion is less common, the functional groups of this compound can be chemically manipulated to participate in classic quinoline syntheses. For example, after hydrolysis to the aminopyridine, further modifications could potentially lead to a substrate suitable for intramolecular cyclization strategies, such as the Pfitzinger or Friedländer synthesis, to construct a fused quinoline ring system. nih.govnih.gov These methods typically involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov
The following table outlines a plausible synthetic pathway for the formation of a pyrido-pyrimidinone scaffold.
| Step | Precursor | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | This compound | aq. HCl or aq. NaOH, heat | Methyl 4-aminopyridine-2-carboxylate | Unmasking of the amino group |
| 2 | Methyl 4-aminopyridine-2-carboxylate | Urea, high temperature | A pyrido[4,3-d]pyrimidin-4-one derivative | Cyclocondensation to form the fused pyrimidine ring |
Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. derpharmachemica.commdpi.com The functional groups on this compound make it a potential candidate for MCRs. The formamido group can act as a source of both an amine (after in-situ hydrolysis) and a formyl group, while the pyridine ring can participate in cycloaddition reactions.
For example, isocyanide-based MCRs, such as the Ugi or Passerini reactions, combine an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. nih.gov Derivatives of this compound could potentially serve as the amine or carboxylic acid component (after hydrolysis of the ester) in such reactions, enabling the rapid assembly of complex, peptide-like molecules with a heterocyclic core. nih.govnih.gov The development of new MCRs utilizing this building block could lead to large libraries of novel compounds for drug discovery and materials science. derpharmachemica.com
Applications in Coordination Chemistry
The presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group makes this compound an excellent candidate for use as a ligand in coordination chemistry. Such mixed N,O-donor ligands are crucial in the design of metal-organic materials. kashanu.ac.ir
Ligand Design and Synthesis
This compound can be viewed as a bifunctional ligand. The pyridine nitrogen acts as a Lewis basic site (N-donor), while the carboxylate group (either as the ester or, more commonly, after hydrolysis to the carboxylic acid) provides a hard O-donor site. This combination allows the ligand to bridge multiple metal centers, a key feature in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The formamido group could also participate in coordination or, more likely, engage in hydrogen bonding to direct the supramolecular assembly of the final structure. The synthesis of related pyridine-dicarboxamide and furan-dicarboxamide ligands has been achieved through simple condensation reactions, a strategy applicable here. mdpi.com
Metal Complex Formation and Characterization
Pyridine-carboxylate ligands readily react with various transition metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) under solvothermal conditions to form stable metal complexes. kashanu.ac.irmdpi.com The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bridging fashions, leading to a rich variety of structural possibilities from discrete molecules to extended networks. nih.govresearchgate.netwikipedia.org The resulting metal complexes would be characterized by techniques such as single-crystal X-ray diffraction to determine their precise 3D structure, along with spectroscopic methods (FT-IR, UV-Vis) and thermal analysis (TGA) to probe their bonding and stability.
Assembly of Metal-Organic Materials
The ability of pyridine-carboxylate ligands to link metal ions into extended structures is the foundation for creating metal-organic materials, including MOFs. rsc.org These materials are crystalline solids with porous structures, making them highly valuable for applications in gas storage, separation, and catalysis. kashanu.ac.irrsc.org
By using the deprotonated form of the hydrolyzed ligand (4-formamidopyridine-2-carboxylic acid), one can assemble frameworks where metal ions or clusters act as nodes and the organic ligand acts as the linker. researchgate.net The geometry of the ligand, along with the coordination preference of the metal ion, dictates the topology and dimensionality of the resulting framework. mdpi.com The formamido group could add further functionality, for example by providing hydrogen-bonding sites within the pores of the MOF, which could enhance selectivity for certain guest molecules.
The table below presents examples of metal-organic frameworks constructed from analogous pyridine-carboxylate ligands, illustrating the potential of this class of compounds.
| Metal Ion | Ligand | Framework Name/Formula | Dimensionality/Topology | Reference |
| Co(II) | Pyridine-3,5-dicarboxylic acid | [Co(PDB)(H2O)2]n | 2D Layer | kashanu.ac.ir |
| Cu(II) | Pyridine-3,5-dicarboxylic acid | C12H8CuN2O4 | 2D Sheet (4.82 topology) | rsc.org |
| Zn(II) | Pyridine-2,5-dicarboxylic acid | {[Zn2(pydc)2(DMF)]·1.5DMF}n | 3D Framework | researchgate.net |
| In(III) | Pyridylcarboxylate Ligands | Varies | Various | rsc.org |
Catalytic Applications
There is currently no specific information available in peer-reviewed literature to suggest that this compound or its immediate derivatives have been utilized as catalysts. The exploration for data on its potential as a ligand in catalysis or as a precursor to catalytically active species did not yield any specific examples or theoretical studies. General methods for the formylation of amines are known, which could theoretically be applied to Methyl 4-aminopyridine-2-carboxylate to produce the target compound. However, the subsequent application of this product in catalysis is not documented.
Potential in Materials Science Research
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 4-formamidopyridine-2-carboxylate, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, analogous compounds like methyl 4-methoxypyridine-2-carboxylate are synthesized via nucleophilic substitution or esterification using methylating agents (e.g., diazomethane) . Key intermediates are validated using thin-layer chromatography (TLC) and NMR spectroscopy (e.g., monitoring methoxy or carbonyl peaks). Reaction progress is tracked by quenching aliquots at intervals and analyzing purity via HPLC .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-3 is used to determine bond lengths, angles, and hydrogen bonding patterns. For example, SHELXL refines structures by iteratively adjusting atomic coordinates against diffraction data, resolving ambiguities in substituent orientation (e.g., formamido vs. methoxy groups) .
Q. What analytical techniques confirm the purity and identity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C spectra identify functional groups (e.g., formamido NH at ~8-10 ppm, ester carbonyl at ~165-170 ppm).
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragments corresponding to the pyridine core.
- Elemental analysis : Matches calculated C, H, N percentages to theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 25°C vs. reflux), solvent polarity (DMF vs. THF), and catalyst loading. For example, higher polarity solvents may stabilize transition states in esterification .
- Kinetic studies : Monitor activation energy via Arrhenius plots using in-situ IR to track carbonyl formation rates .
Q. How do structural modifications (e.g., replacing formamido with chloro groups) affect biological activity?
- Methodological Answer :
- SAR studies : Compare this compound with analogs (e.g., methyl 4-chloropyridine-2-carboxylate) in enzyme inhibition assays. For example, the formamido group’s hydrogen-bonding capacity may enhance binding to kinase ATP pockets vs. chloro’s steric effects .
- Molecular docking : Use software like AutoDock to simulate interactions with target proteins (e.g., EGFR kinase) and correlate with IC50 values .
Q. How can contradictory crystallographic and spectroscopic data be reconciled?
- Methodological Answer :
- Cross-validation : If SCXRD suggests planar formamido groups but NMR shows restricted rotation, use variable-temperature NMR to probe dynamic behavior. For example, coalescence temperatures indicate rotational barriers .
- DFT calculations : Compare computed (e.g., Gaussian) and experimental bond angles to identify discrepancies caused by crystal packing vs. solution dynamics .
Q. What strategies mitigate byproduct formation during formamido group installation?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during formylation, followed by deprotection with TFA .
- Catalytic systems : Employ Pd-catalyzed coupling to reduce side reactions (e.g., over-formylation) .
Methodological Design Considerations
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via UV-Vis (e.g., λmax shifts) and LC-MS to identify breakdown products (e.g., hydrolysis to carboxylic acid) .
Q. What computational tools predict the compound’s solubility and bioavailability?
- Methodological Answer :
- QSAR models : Use platforms like Schrödinger’s QikProp to estimate logP (lipophilicity) and aqueous solubility.
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
